molecular formula C6H11N3 B109541 1-(3-Aminopropyl)imidazole CAS No. 5036-48-6

1-(3-Aminopropyl)imidazole

Cat. No. B109541
CAS RN: 5036-48-6
M. Wt: 125.17 g/mol
InChI Key: KDHWOCLBMVSZPG-UHFFFAOYSA-N
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Description

1-(3-Aminopropyl)imidazole is used in the synthesis of pH-sensitive polyaspartamide derivatives. It is also used in the preparation of pH-sensitive amphiphilic polymers with different degrees of octaceylamine (C18) substitution by graft reaction .


Synthesis Analysis

1-(3-Aminopropyl)imidazole has been synthesized via a gentle and facile method with no need for the chloromethylation procedure . It has been used in the synthesis of pH-sensitive polyaspartamide derivatives .


Molecular Structure Analysis

The molecular formula of 1-(3-Aminopropyl)imidazole is C6H11N3. Its molecular weight is 125.17 .


Chemical Reactions Analysis

1-(3-Aminopropyl)imidazole is used in the synthesis of pH-sensitive polyaspartamide derivatives. It is also used in the preparation of pH-sensitive amphiphilic polymers with different degrees of octaceylamine (C18) substitution by graft reaction .


Physical And Chemical Properties Analysis

1-(3-Aminopropyl)imidazole is a liquid with a refractive index of 1.519. Its density is 1.049 g/mL at 25 °C .

Scientific Research Applications

pH-Sensitive Polyaspartamide Derivatives

1-(3-Aminopropyl)imidazole has been utilized in the creation of novel pH-sensitive polyaspartamide derivatives. These derivatives, synthesized by grafting 1-(3-aminopropyl)imidazole onto polysuccinimide, exhibit significant potential for intracellular drug delivery systems. The pH-sensitive phase transition observed in these derivatives is indicative of their suitability as drug delivery carriers, particularly in response to minor pH variations (Seo & Kim, 2006).

Imidazole as a S1 Binding Element in Thrombin Inhibitors

Research has shown that derivatives of 1-(3-Aminopropyl)imidazole can act as selective thrombin inhibitors with potent anticoagulant activity. This demonstrates the critical role of imidazole as a S1 binding element in the development of effective thrombin inhibitors (Wiley et al., 1999).

Molecular Properties Analysis

A comprehensive analysis of the structural, electronic, and biological properties of imidazole derivatives, including 1-(aminopropyl)imidazole, has been conducted. This study encompasses vibrational and Raman spectroscopy, potential energy scans, and molecular docking studies, highlighting their potential as UV photo sensitizers and enzyme inhibitors (Al-Otaibi et al., 2020).

Crystal and Molecular Structure Studies

The crystal and molecular structure of N-[1-(3-Aminopropyl)imidazole]-3,5-di-t-butylsalicylaldimine has been determined, offering insights into the structural properties of this compound and its potential applications in scientific research (Çelik et al., 2009).

Biological Activities of Imidazole Derivatives

Imidazole derivatives, including those containing 1-(3-aminopropyl)imidazole, demonstrate a broad spectrum of biological activities, with potential applications in medicinal chemistry. Their inclusion in various pharmaceuticals underscores their significance in clinical medicine and as therapeutic agents (Luca, 2006).

Schiff Base Ligands and Coordination Complexes

1-(3-Aminopropyl)imidazole reacts with salicylaldehyde and other imidazole aldehydes to form Schiff base ligands that coordinate with various metal centers. These complexes have shown promising biological activities, including anti-bacterial and anti-fungal effects (McGinley et al., 2013).

Safety And Hazards

1-(3-Aminopropyl)imidazole is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation .

Future Directions

1-(3-Aminopropyl)imidazole has been used in the synthesis of pH-sensitive polyaspartamide derivatives and pH-sensitive amphiphilic polymers . It has potential applications in the development of high temperature proton exchange membranes (HT-PEMs) with high conductivity and mechanical strength .

properties

IUPAC Name

3-imidazol-1-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c7-2-1-4-9-5-3-8-6-9/h3,5-6H,1-2,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHWOCLBMVSZPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7063685
Record name 1H-Imidazole-1-propanamine
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Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1H-Imidazole-1-propanamine
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Product Name

1-(3-Aminopropyl)imidazole

CAS RN

5036-48-6
Record name 1H-Imidazole-1-propanamine
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Record name 1H-Imidazole-1-propanamine
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Record name 1H-Imidazole-1-propanamine
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Record name 1H-Imidazole-1-propanamine
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Record name 1H-imidazole-1-propylamine
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Record name 1-(3-Aminopropyl)imidazole
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Synthesis routes and methods I

Procedure details

A mixture of 41 g. of imidazole and 75 ml. of acrylonitrile was heated on a steam bath for 3 hours, then concentrated under reduced pressure to remove excess acrylonitrile. A 300 ml. portion of methanol was added to the residue together with 100 ml. of concentrated ammonium hydroxide and 8 g. of Raney nickel catalyst. This mixture was hydrogenated in a Parr apparatus until hydrogen uptake ceased and then filtered giving a light green liquid. A 300 ml. portion of tetrahydrofuran was added to this liquid and the mixture filtered through diatomaceous earth. The filtrate was concentrated twice from toluene, giving 75.2 g. of the desired intermediate as a clear oil.
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Synthesis routes and methods II

Procedure details

A mixture of 8.8 g (0.041 mol) of diethyl(4-fluoro-3-nitrophenyl)amine obtained in the preceding stage, 17.0 g (0.136 mol) of 3-(imidazol-1-yl)propylamine (RN 5036-48-6) and 6.7 ml of triethylamine was heated at reflux with stirring for 2 hours.
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diethyl(4-fluoro-3-nitrophenyl)amine
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Synthesis routes and methods III

Procedure details

Following the procedure of Schwan, J. Het. Chem. 4, 633 (1967), 25 ml. of acrylonitrile was heated to 70° C. A 13.6 g. portion of imidazole was added and the mixture was gradually heated to 90°-100° C. and maintained at that temperature for 3 hours. The mixture was then concentrated in vacuo to remove excess acrylonitrile, taken up in methanol and reconcentrated. The concentrate was added to 150 ml. of methanol, 100 ml. of concentrated ammonium hydroxide and 8 g. of Raney nickel catalyst in a Parr apparatus and subjected to hydrogenation at an initial pressure of 53 psi. After approximately 6 hours and the uptake of 32 psi. of hydrogen, the mixture was filtered. The filtrate was concentrated to remove the solvent, then concentrated once from ethanol, giving 1H-imidazole-1-propanamine as an oil. When this was added to 250 ml. of methanolic hydrogen chloride, concentrated to remove the solvent, boiled with 100 ml. of ethanol and then refrigerated, 20.3 g. of 1H-imidazole-1-propanamine dihydrochloride was obtained as a tan solid, m.p. 146°-150° C.
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Synthesis routes and methods IV

Procedure details

In a similar manner to Example 24, 1-(4′-benzyloxybiphenyl-4-yl)-1-methylethylamine (A15) (1.4 g) and 3-(imidazol-1-yl)propionaldehyde (0.72 g) were reacted to give N-1-(4′-benzyloxybiphenyl-4-yl)-1-methylethyl)-3-(imidazol-1-yl)propylamine, m.p. 93-95° C.
Name
1-(4′-benzyloxybiphenyl-4-yl)-1-methylethylamine
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Synthesis routes and methods V

Procedure details

In accordance with Method IIB, acrylonitrile (8) and an imidazole (9) are reacted with heat for about 2-4 hours, concentrated to an oil and then hydrogenated with Raney nickel catalyst in methanol and ammonium hydroxide for a period of about 8-10 hours, giving 1H-imidazole-1-propanamine derivatives (10).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,190
Citations
R Liu, Y Dai, J Li, X Chen, C Pan, J Yang… - Journal of Membrane …, 2021 - Elsevier
New high temperature proton exchange membranes are fabricated based on low cost polyvinylchloride (PVC) and 1-(3-aminopropyl)imidazole (APIm) by a facile method (ie solution …
Number of citations: 44 www.sciencedirect.com
K Seo, D Kim - Macromolecular bioscience, 2006 - Wiley Online Library
New pH‐sensitive polyaspartamide derivatives were synthesized by grafting 1‐(3‐aminopropyl)imidazole and/or O‐(2‐aminoethyl)‐O′‐methylpoly(ethylene glycol) 5000 on …
Number of citations: 31 onlinelibrary.wiley.com
M Kalanithi, M Rajarajan… - Journal of Coordination …, 2011 - Taylor & Francis
Tridentate chelate complexes M[LX · 2H 2 O], where M = Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) have been synthesized from the Schiff base L = N-[1-(3-aminopropyl)imidazole]…
Number of citations: 27 www.tandfonline.com
U Arnold, O Walter, M Döring - Inorganica chimica acta, 2006 - Elsevier
The reaction of Zn(SCN) 2 with one or two equivalents of 1-(3-aminopropyl)-imidazole (api) yields the coordination polymers [Zn(SCN) 2 (api)] n (1) and [Zn(SCN) 2 (api) 2 ] n (2), …
Number of citations: 18 www.sciencedirect.com
R Liu, X Che, X Chen, H Li, J Dong, Z Hao… - Sustainable Energy & …, 2020 - pubs.rsc.org
Developing high temperature proton exchange membranes (HT-PEMs) with high conductivity and mechanical strength simultaneously is a considerable challenge for the HT-PEM fuel …
Number of citations: 13 pubs.rsc.org
S Satpati, A Suhasaria, S Ghosal, U Adhikari… - Journal of Molecular …, 2022 - Elsevier
Schiff bases prepared by condensation of 1-(3-aminopropyl)imidazole and three different naturally occurring aldehydes, namely salicylaldehyde, vanillin and cinnamaldehyde (ISSB, …
Number of citations: 6 www.sciencedirect.com
V Satam, B Babu, A Porte, M Savagian, M Lee… - Bioorganic & medicinal …, 2012 - Elsevier
A novel diamino/dicationic polyamide f-Im ∗ PyIm (5) that contains an orthogonally positioned aminopropyl chain on an imidazole (Im ∗ ) moiety was designed to target 5′-ACGCGT-3…
Number of citations: 11 www.sciencedirect.com
W Gui, Y Shi, J Wei, Z Zhang, P Li, X Xu, Y Cui… - New Journal of …, 2020 - pubs.rsc.org
The synthesis of a novel poly(ionic liquid) adsorbent (PIL-APIBCl) through the modification of poly(styrene-co-maleic anhydride) (PSMA) composites with N-(3-aminopropyl)imidazole (…
Number of citations: 14 pubs.rsc.org
CM Tuan, VD Cong Tinh, D Kim - Membranes, 2020 - mdpi.com
A novel anion exchange membrane was synthesized via crosslinking of the quaternized polyepichlorohydrin (QPECH) by 1-(3-aminopropyl) imidazole grafted poly(arylene ether ketone…
Number of citations: 15 www.mdpi.com
ZP Qi, PY Li, L Chen, CJ Li, WB Liu… - Zeitschrift für …, 2013 - Wiley Online Library
Four new metal complexes {[Cu(api) 2 (H 2 O)]·(ClO 4 ) 2 ·CH 3 CN} n (1), [Cu(api) 2 (ClO 4 ) 2 ] n (2), [Cd(api) 2 (SCN) 2 ] n (3) and [Ni(api) 2 (SCN) 2 ] n (4) (api = 1‐(3‐Aminopropyl)‐…
Number of citations: 4 onlinelibrary.wiley.com

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